molecular formula C15H17NOS B8202141 (S)-2-(Benzo[b]thiophen-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole

(S)-2-(Benzo[b]thiophen-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole

Cat. No.: B8202141
M. Wt: 259.4 g/mol
InChI Key: WLPAKSNFHVIZND-CYBMUJFWSA-N
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Description

(S)-2-(Benzo[b]thiophen-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the benzo[b]thiophene moiety and the tert-butyl group makes this compound interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Benzo[b]thiophen-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of benzo[b]thiophene-2-carboxylic acid with tert-butylamine and an appropriate oxazoline precursor under dehydrating conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents to minimize waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Benzo[b]thiophen-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzo[b]thiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzo[b]thiophene ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-(Benzo[b]thiophen-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Benzo[b]thiophen-2-yl)-4,5-dihydrooxazole: Lacks the tert-butyl group, which may affect its reactivity and biological activity.

    ®-2-(Benzo[b]thiophen-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole: The enantiomer of the compound, which may have different biological activities and properties.

    2-(Benzo[b]thiophen-2-yl)-4,5-dihydrooxazole: A simpler analog without the chiral center and tert-butyl group.

Uniqueness

The presence of the chiral center and the tert-butyl group in (S)-2-(Benzo[b]thiophen-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole makes it unique compared to its analogs

Properties

IUPAC Name

(4S)-2-(1-benzothiophen-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-15(2,3)13-9-17-14(16-13)12-8-10-6-4-5-7-11(10)18-12/h4-8,13H,9H2,1-3H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPAKSNFHVIZND-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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